molecular formula C15H14N2OS2 B2768163 N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 942008-08-4

N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B2768163
CAS No.: 942008-08-4
M. Wt: 302.41
InChI Key: OJADRWRPVYLDBO-UHFFFAOYSA-N
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Description

N-(3-Cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a sulfur-containing acetamide derivative characterized by a thiophene ring substituted with a cyano group at the 3-position and a 4-(ethylthio)phenyl moiety attached via an acetamide linker.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-2-19-13-5-3-11(4-6-13)9-14(18)17-15-12(10-16)7-8-20-15/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJADRWRPVYLDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is functionalized with a cyano group at the 3-position. The next step involves the introduction of the acetamide group at the 2-position of the thiophene ring. This can be achieved through a series of reactions including nitration, reduction, and acylation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares a common acetamide-thiophene backbone with several analogs but differs in substituent chemistry:

Compound Name Key Substituents Structural Features Reference
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophen-2-yl group Bithiophene system; enhanced π-conjugation
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-Chlorophenyl, distyrylpyridine thioether Extended aromaticity; electron-withdrawing Cl
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazole Halogenated phenyl; thiazole heterocycle
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholino, 2-chlorophenyl Polar morpholino group; chloro substitution

Key Observations :

  • Electron Effects : The ethylthio group in the target compound is electron-donating, contrasting with electron-withdrawing chloro substituents in . This may influence redox behavior and binding interactions in biological systems.
  • Heterocycle Diversity : Thiazole-based analogs (e.g., ) exhibit distinct coordination and bioactivity profiles compared to thiophene-containing compounds due to differences in aromaticity and lone-pair availability.
Physicochemical and Crystallographic Properties
  • Crystal Packing: Analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form 1-D chains via N–H⋯N hydrogen bonds, stabilizing the lattice .
  • Solubility: Morpholino-substituted acetamides (e.g., ) demonstrate higher aqueous solubility due to polar groups, whereas the ethylthio group in the target compound may prioritize lipid membrane permeability.

Biological Activity

N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and possible applications in medicine and pharmacology.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a cyano group at the 3-position and an ethylthio group attached to a phenylacetamide moiety. The synthesis typically involves multi-step organic reactions, beginning with the functionalization of the thiophene ring followed by the introduction of the acetamide group.

Synthesis Overview:

  • Formation of Thiophene Ring: Starting from suitable precursors, the thiophene ring is synthesized and functionalized.
  • Introduction of Cyano Group: The cyano group is introduced at the 3-position through nitration or similar reactions.
  • Acetamide Coupling: The acetamide group is added at the 2-position via acylation reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity: Preliminary studies suggest moderate antioxidant properties, which are essential in combating oxidative stress in biological systems.
  • Antimicrobial Activity: The compound has shown significant activity against both Gram-positive and Gram-negative bacteria as well as yeast strains like Candida glabrata and Candida krusei .

Enzyme Inhibition Studies

Recent investigations have focused on the enzyme inhibition potential of this compound. It has been tested against various metabolic enzymes, yielding promising results:

Enzyme Inhibition Constant (Ki_i)
Acetylcholinesterase (AChE)24.85 - 132.85 nM
Butyrylcholinesterase (BChE)27.17 - 1,104.36 nM
α-Glycosidase (α-Gly)590.42 - 1,104.36 nM
α-Amylase (α-Amy)55.38 - 128.63 nM

These findings suggest that this compound could be a potential candidate for treating conditions such as Alzheimer's disease and type-2 diabetes mellitus due to its ability to inhibit key metabolic enzymes .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. For instance, it may modulate enzyme activities involved in neurotransmission or metabolic pathways, leading to therapeutic effects.

Case Studies and Research Findings

  • Antioxidant and Antimicrobial Properties: A study utilized the ABTS assay to evaluate antioxidant activity, revealing that the compound possesses moderate antioxidant effects alongside significant antimicrobial activity against various microbial strains .
  • Computational Studies: Density Functional Theory (DFT) analyses have been employed to understand the electronic properties of this compound, providing insights into its interactions with DNA bases and potential implications for drug design .

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